Cas no 2229515-63-1 (tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-5-yl)-1-oxopropan-2-ylcarbamate)

tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-5-yl)-1-oxopropan-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-5-yl)-1-oxopropan-2-ylcarbamate
- tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-5-yl)-1-oxopropan-2-yl]carbamate
- EN300-1882041
- 2229515-63-1
-
- インチ: 1S/C11H18N4O3/c1-10(2,3)18-9(17)13-11(4,7-16)8-6-12-14-15(8)5/h6-7H,1-5H3,(H,13,17)
- InChIKey: OXBVWAIYPGJVOZ-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C=O)(C)C1=CN=NN1C)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 254.13789045g/mol
- どういたいしつりょう: 254.13789045g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 329
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-5-yl)-1-oxopropan-2-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1882041-5g |
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-5-yl)-1-oxopropan-2-yl]carbamate |
2229515-63-1 | 5g |
$5014.0 | 2023-09-18 | ||
Enamine | EN300-1882041-1g |
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-5-yl)-1-oxopropan-2-yl]carbamate |
2229515-63-1 | 1g |
$1729.0 | 2023-09-18 | ||
Enamine | EN300-1882041-10g |
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-5-yl)-1-oxopropan-2-yl]carbamate |
2229515-63-1 | 10g |
$7435.0 | 2023-09-18 | ||
Enamine | EN300-1882041-0.5g |
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-5-yl)-1-oxopropan-2-yl]carbamate |
2229515-63-1 | 0.5g |
$1660.0 | 2023-09-18 | ||
Enamine | EN300-1882041-0.05g |
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-5-yl)-1-oxopropan-2-yl]carbamate |
2229515-63-1 | 0.05g |
$1452.0 | 2023-09-18 | ||
Enamine | EN300-1882041-0.1g |
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-5-yl)-1-oxopropan-2-yl]carbamate |
2229515-63-1 | 0.1g |
$1521.0 | 2023-09-18 | ||
Enamine | EN300-1882041-0.25g |
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-5-yl)-1-oxopropan-2-yl]carbamate |
2229515-63-1 | 0.25g |
$1591.0 | 2023-09-18 | ||
Enamine | EN300-1882041-1.0g |
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-5-yl)-1-oxopropan-2-yl]carbamate |
2229515-63-1 | 1g |
$1729.0 | 2023-06-02 | ||
Enamine | EN300-1882041-2.5g |
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-5-yl)-1-oxopropan-2-yl]carbamate |
2229515-63-1 | 2.5g |
$3389.0 | 2023-09-18 | ||
Enamine | EN300-1882041-5.0g |
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-5-yl)-1-oxopropan-2-yl]carbamate |
2229515-63-1 | 5g |
$5014.0 | 2023-06-02 |
tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-5-yl)-1-oxopropan-2-ylcarbamate 関連文献
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tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-5-yl)-1-oxopropan-2-ylcarbamateに関する追加情報
tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-5-yl)-1-oxopropan-2-ylcarbamate: A Comprehensive Overview
tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-5-yl)-1-oxopropan-2-ylcarbamate (CAS No. 222951563) is a highly specialized organic compound with significant applications in various fields. This compound belongs to the class of carbamates, which are widely used in agriculture as pesticides and herbicides due to their ability to inhibit acetylcholinesterase enzymes. The structure of this compound is characterized by a tert-butyl group, a triazole ring, and a carbamate functional group, making it unique in terms of both chemical properties and biological activity.
The triazole ring in the molecule plays a crucial role in its stability and reactivity. Triazoles are known for their ability to form strong hydrogen bonds, which enhances the compound's solubility and bioavailability. Recent studies have shown that the presence of the methyl group on the triazole ring further increases its effectiveness as a pesticide. This modification allows the compound to better penetrate plant tissues, making it more efficient in controlling pests such as aphids and whiteflies.
The carbamate functional group is another key feature of this compound. Carbamates are known for their ability to reversibly inhibit acetylcholinesterase, which is essential for nerve function in insects. This mechanism makes them highly effective as insecticides while minimizing the risk of resistance development compared to other classes of pesticides. The tert-butyl group serves as a protecting group for the carbamate, ensuring stability during storage and application.
Recent advancements in agricultural chemistry have led to the development of more efficient and environmentally friendly pesticides. tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-5-yl)-1-oxopropan-2-ylcarbamate has emerged as one of these innovative compounds, offering a balance between efficacy and safety. Its ability to degrade rapidly in soil reduces its environmental footprint, making it a sustainable choice for modern farming practices.
In addition to its agricultural applications, this compound has shown potential in other areas such as pharmaceuticals and materials science. The triazole ring has been explored for its use in drug delivery systems due to its ability to form stable complexes with various molecules. Researchers are also investigating its use in creating advanced materials with tailored properties for applications in electronics and nanotechnology.
The synthesis of tert-butyl N-2-(1-methyl-1H-1,2,3-triazol5 yl)-1-o xopropan - ilylcarbamate involves a multi-step process that requires precise control over reaction conditions. The key steps include the formation of the triazole ring through cyclization reactions and the subsequent attachment of the tert-butyl group. Recent improvements in synthetic methodologies have made this process more efficient and cost-effective, enabling large-scale production.
Despite its numerous advantages, there are challenges associated with the use of this compound. One concern is its potential impact on non-target species, particularly beneficial insects such as bees. Ongoing research is focused on optimizing application methods to minimize off-target effects while maintaining pest control efficiency.
In conclusion, tert-butyl N - ilylcarbamate is a versatile compound with significant potential across multiple industries. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool for addressing current challenges in agriculture and beyond.
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